molecular formula C18H19BrN2O5 B8540140 8-bromo-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one

8-bromo-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one

Cat. No. B8540140
M. Wt: 423.3 g/mol
InChI Key: HDPKRZLOVLKJHY-UHFFFAOYSA-N
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Description

8-bromo-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H19BrN2O5 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H19BrN2O5

Molecular Weight

423.3 g/mol

IUPAC Name

8-bromo-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one

InChI

InChI=1S/C18H19BrN2O5/c19-14-10-12(18(23)21-3-7-25-8-4-21)9-13-15(22)11-16(26-17(13)14)20-1-5-24-6-2-20/h9-11H,1-8H2

InChI Key

HDPKRZLOVLKJHY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC(=C3)C(=O)N4CCOCC4)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

KOH (0.419 L, 4889 mmol) was added portionwise to methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate (900 g, 2444 mmol) in water (5 L) at 20° C. over a period of 1 hour. The resulting suspension was stirred at 20° C. for 4 hours until saponification was complete. The reaction was filtered to remove insoluble particles and transferred into a vessel containing water (2 L) (vessel 1). Morpholine (0.639 L, 7333 mmol) was added and agitation continued. 2-chloro-4,6-dimethoxy-1,3,5-triazine (1931 g, 11000 mmol) and water (8 L) was charged to vessel 2 and the temperature adjusted to approximately 7° C., 4-methylmorpholine (134 mL, 1222 mmol) was charged at a rate to maintain the contents at 10° C. and the contents agitated for 4 hours. The contents of vessel 2 was transferred to vessel 1 and agitated at room temperature overnight. DCM (5 L) was then added and the mixture transferred to a 30 litre separator, extracted with a further portion of DCM and the organic extracts combined, dried (Na2SO4) and evaporated to dryness. The solid was stirred in ethyl acetate and filtered to give 8-bromo-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one (520 g, 50.3%) as a slightly grey solid. Mass Spectrum: m/z [M+H]+=425.
Name
Quantity
0.419 L
Type
reactant
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
0.639 L
Type
reactant
Reaction Step Two
Quantity
1931 g
Type
reactant
Reaction Step Three
Name
Quantity
8 L
Type
solvent
Reaction Step Three
Quantity
134 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

N-propylphosphonic acid anhydride, cyclic trimer (50 wt % solution in EtAc) (8.57 ml, 14.68 mmol) was added at room temperature in one portion to a stirred solution of 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (2 g, 5.65 mmol), DIPEA (4.9 mL, 28.2 mmol) and morpholine (0.543 mL, 6.2 mmol) in DCM (14 mL). The mixture was stirred at room temperature for 1 h then water (1 mL) was then added. The reaction mixture was stirred for 15 mins and extracted with DCM. The combined organic layers were washed with water; the organic layer was washed with brine, dried over magnesium sulfate and concentrated to afford 8-bromo-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one (1.90 g, 79%) as a beige solid. Mass Spectrum: m/z [M+H]+=423.
[Compound]
Name
N-propylphosphonic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
0.543 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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